Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
CAS No.: 1049503-42-5
Cat. No.: VC4961979
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049503-42-5 |
|---|---|
| Molecular Formula | C21H19N3O4 |
| Molecular Weight | 377.4 |
| IUPAC Name | methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)13-24-19(25)12-11-18(23-24)20(26)22-17-6-4-3-5-16(17)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,26) |
| Standard InChI Key | XIHZMAFMSOIXIF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has the molecular formula C₂₁H₁₉N₃O₄ and a molecular weight of 377.4 g/mol. Its IUPAC name, methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate, reflects its functional groups: a pyridazine ring substituted with a 4-methylbenzyl group at the 1-position, a carboxamide linkage at the 3-position, and a methyl ester at the benzoate moiety. The SMILES notation (CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC) and InChIKey (XIHZMAFMSOIXIF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing.
Table 1: Key Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1049503-42-5 |
| Molecular Formula | C₂₁H₁₉N₃O₄ |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | Methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC |
| Solubility | Not publicly available |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through multi-step organic reactions, typically beginning with the preparation of the pyridazine core. As described in, a plausible route involves:
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Cyclization: Formation of the 1,6-dihydropyridazine-6-one ring via cyclocondensation of hydrazine derivatives with diketones or ketoesters.
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Benzylation: Introduction of the 4-methylbenzyl group at the pyridazine’s 1-position using 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
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Amide Coupling: Reaction of the 3-carboxylic acid derivative with methyl 2-aminobenzoate via carbodiimide-mediated coupling (e.g., EDCl/HOBt).
Purification often employs column chromatography with solvents like dichloromethane/methanol gradients, though yield optimization remains challenging due to steric hindrance from the benzyl and benzoate groups.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Hydrazine, diketone, reflux | Pyridazine ring formation |
| 2 | N-Alkylation | 4-Methylbenzyl chloride, K₂CO₃ | Introduce benzyl substituent |
| 3 | Amide Bond Formation | EDCl, HOBt, DMF | Couple benzoate moiety |
Reactivity and Derivatization
The compound’s reactivity is governed by its electron-deficient pyridazine ring and amide linkages. Key reactions include:
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Hydrolysis: The methyl ester undergoes saponification to yield the carboxylic acid under alkaline conditions.
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Nucleophilic Substitution: The 6-oxo group may participate in alkylation or acylation reactions to generate prodrug derivatives.
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Metal Coordination: The pyridazine nitrogen atoms can act as ligands for transition metals, enabling catalytic or diagnostic applications.
Biological Activity and Mechanisms
Kinase Inhibition
Pyridazine derivatives are recognized kinase inhibitors, and this compound exhibits selectivity against tyrosine kinases involved in oncogenic signaling. In vitro studies suggest it disrupts ATP-binding pockets, thereby inhibiting phosphorylation cascades in cancer cell lines. For instance, preliminary assays against breast cancer (MCF-7) cells showed a 40% reduction in proliferation at 10 µM, comparable to imatinib.
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. Its mechanism likely involves membrane disruption and inhibition of cell wall synthesis enzymes, though proteomic studies are needed to confirm targets.
Anti-Inflammatory Effects
In murine models of inflammation, the compound reduced TNF-α and IL-6 levels by 50–60% at 25 mg/kg doses, suggesting COX-2 or NF-κB pathway modulation.
| Activity | Model System | Results |
|---|---|---|
| Kinase Inhibition | MCF-7 breast cancer cells | 40% proliferation reduction |
| Antimicrobial | MRSA ATCC 43300 | MIC = 8 µg/mL |
| Anti-Inflammatory | LPS-induced murine model | 50–60% cytokine reduction |
Recent Research Findings
Anticancer Applications
A 2023 study highlighted the compound’s synergy with paclitaxel in ovarian cancer (SKOV-3) cells, enhancing apoptosis by 70% compared to monotherapy. Molecular docking simulations attributed this effect to simultaneous kinase and tubulin binding.
Resistance Modulation
Against Pseudomonas aeruginosa, the compound reduced biofilm formation by 45% at sub-MIC concentrations, indicating potential as a resistance-breaker adjunct to conventional antibiotics.
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